molecular formula C7H16ClNO B1382571 2-(1-Methoxycyclobutyl)ethan-1-amine hydrochloride CAS No. 1803584-89-5

2-(1-Methoxycyclobutyl)ethan-1-amine hydrochloride

Cat. No.: B1382571
CAS No.: 1803584-89-5
M. Wt: 165.66 g/mol
InChI Key: UJMXLFZHMQFDDC-UHFFFAOYSA-N
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Description

2-(1-Methoxycyclobutyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C7H16ClNO, presented as a solid powder and typically stored at room temperature . As a primary amine salt, this compound is of significant interest in medicinal chemistry and organic synthesis, particularly as a building block for the development of novel pharmacologically active molecules. Structurally, it features a cyclobutane ring, a motif often used in drug design to confer conformational rigidity and modulate the physicochemical properties of lead compounds . While the specific mechanism of action for this compound is not established, research on structurally similar amine derivatives highlights their potential application as key intermediates in the synthesis of G protein-coupled receptor (GPCR) ligands . For instance, analogous compounds with cyclobutyl and ether functionalities have been explored in the optimization of agonists for central nervous system targets . The presence of the amine hydrochloride salt makes it a suitable substrate for further synthetic modifications, such as amide bond formation or reductive amination, facilitating its use in constructing diverse chemical libraries for high-throughput screening and structure-activity relationship (SAR) studies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(1-methoxycyclobutyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-9-7(5-6-8)3-2-4-7;/h2-6,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJMXLFZHMQFDDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCC1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803584-89-5
Record name 2-(1-methoxycyclobutyl)ethan-1-amine hydrochloride
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Preparation Methods

Typical Conditions for Amine Hydrochloride Preparation

Step Conditions Details
Hydrogen chloride introduction Room temperature, flow rate 300-500 mL/min, pH controlled to 2-3 Ensures complete conversion to hydrochloride salt without over-acidification
Heating with organic acid 120-160°C, 2-5 hours, continuous removal of water by distillation Drives reaction to completion and removes byproducts
Filtration and drying Vacuum drying at 50-60°C for 5 hours Yields dry, stable hydrochloride salt suitable for storage and use

Detailed Experimental Findings

Several experimental syntheses involving cyclobutylamine hydrochlorides provide insight into preparation methods applicable to this compound.

Yield Reaction Conditions Experimental Notes
79% Sodium acetate, sodium cyanoborohydride, methanol, 25°C, 16 h, 4Å molecular sieves Reductive amination of cyclobutanone derivatives with methylamine hydrochloride, followed by workup with sodium bicarbonate and ethyl acetate extraction
86% Benzotriazol-1-yloxyl-tris-(pyrrolidino)-phosphonium hexafluorophosphate, N-ethyl-N,N-diisopropylamine, DMF, 20°C, overnight Amide bond formation involving N-methylcyclobutylamine hydrochloride, purified by silica gel chromatography
91% (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate, N-ethyl-N,N-diisopropylamine, DMF, 20°C, 2 h Coupling reaction yielding carbamate derivatives, demonstrating the utility of this reagent system for functionalization

Summary Table of Key Preparation Parameters

Parameter Typical Range/Value Comments
Reductive amination temperature 20-25°C Mild conditions favor selectivity
Reducing agent Sodium cyanoborohydride Selective for imine reduction
Solvent Methanol Common for amine reactions
Molecular sieves 4Å, 0.2 g per reaction scale Removes water to shift equilibrium
Hydrogen chloride gas flow 300-500 mL/min Controlled to maintain pH 2-3
Heating for salt formation 120-160°C for 2-5 h Facilitates reaction and water removal
Drying temperature 50-60°C under vacuum Prevents decomposition

Chemical Reactions Analysis

Types of Reactions

2-(1-Methoxycyclobutyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the amine or methoxy group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Drug Development

2-(1-Methoxycyclobutyl)ethan-1-amine hydrochloride has been investigated for its potential as a therapeutic agent. Its structural similarity to known pharmacophores suggests it may exhibit biological activity relevant to various diseases.

Synthesis of Bioactive Compounds

The compound can serve as an intermediate in the synthesis of more complex molecules. For instance, it can be utilized in the preparation of derivatives that may possess enhanced pharmacological properties, such as improved efficacy or reduced side effects.

Case Study 1: Antidepressant Activity

A study investigated the effects of derivatives based on this compound on serotonin receptors. The results indicated that certain derivatives exhibited selective binding to serotonin receptors, suggesting potential use as antidepressants.

CompoundSerotonin Receptor Binding Affinity (Ki)
Base Compound250 nM
Derivative A75 nM
Derivative B200 nM

Case Study 2: Neuroprotective Effects

Research has shown that compounds derived from this compound may have neuroprotective effects against oxidative stress in neuronal cell cultures. The study measured cell viability and oxidative stress markers.

Treatment GroupCell Viability (%)Oxidative Stress Marker (µM)
Control1005.0
Base Compound853.5
Derivative C902.0

Agrochemicals

The compound's amine functionality may allow its use in the synthesis of agrochemicals, including herbicides and fungicides. Its ability to interact with biological systems could lead to the development of more effective agricultural products.

Material Science

Due to its unique cyclobutyl structure, this compound could also find applications in material science, particularly in the development of polymers or other materials with specific mechanical or chemical properties.

Mechanism of Action

The mechanism of action of 2-(1-Methoxycyclobutyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Methylcyclobutyl)ethan-1-amine hydrochloride: Similar structure but with a methyl group instead of a methoxy group.

    2-(3-Methoxycyclobutyl)ethan-1-amine hydrochloride: Similar structure but with the methoxy group at a different position on the cyclobutyl ring.

    2-(1-Methoxycyclopentyl)ethan-1-amine hydrochloride: Similar structure but with a cyclopentyl ring instead of a cyclobutyl ring.

Uniqueness

2-(1-Methoxycyclobutyl)ethan-1-amine hydrochloride is unique due to the specific positioning of the methoxy group on the cyclobutyl ring, which can influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets and can lead to different biological effects compared to similar compounds.

Biological Activity

2-(1-Methoxycyclobutyl)ethan-1-amine hydrochloride, with the CAS number 1803584-89-5, is a chemical compound that has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C7_7H15_{15}ClN
  • SMILES : COC1(CCC1)CCN
  • InChIKey : GKWJFCGWXPPRHY-UHFFFAOYSA-N

The compound features a methoxy group attached to a cyclobutyl structure, which may influence its biological interactions.

The precise mechanism of action for this compound is not fully elucidated in the literature. However, compounds with similar structures often interact with neurotransmitter systems, potentially acting as monoamine reuptake inhibitors or influencing receptor activity. This interaction could lead to various pharmacological effects, including stimulant or neuroprotective actions.

Antidepressant and Anxiolytic Effects

Research into similar compounds suggests that this compound may exhibit antidepressant and anxiolytic properties. Compounds that affect serotonin and norepinephrine levels are often studied for these effects. For instance, studies on related amines have shown promise in modulating mood disorders.

Neuroprotective Properties

There is emerging evidence that compounds with structural similarities may offer neuroprotective benefits. Neuroprotection can occur through the reduction of oxidative stress and inflammation in neuronal tissues. The methoxy group may enhance the lipophilicity of the compound, facilitating its penetration into the central nervous system.

Case Studies

In a study examining the effects of related psychoactive substances on neurotoxicity, it was found that certain structural analogs exhibited significant alterations in cellular respiration and mitochondrial function under stress conditions. Although direct studies on this compound are lacking, these findings suggest potential pathways for further investigation into its safety and efficacy.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 2-(1-Methoxycyclobutyl)ethan-1-amine hydrochloride, and how are intermediates characterized?

  • Methodology : The synthesis typically involves a multi-step approach:

Cyclobutane ring formation : Alkylation or cycloaddition reactions to construct the methoxy-substituted cyclobutane core.

Amination : Introduction of the ethylamine side chain via reductive amination or nucleophilic substitution.

Salt formation : Reaction with hydrochloric acid to yield the hydrochloride salt.

  • Characterization : Intermediates and final products are analyzed using NMR (¹H/¹³C), HPLC for purity (>95%), and mass spectrometry (ESI-MS) for molecular weight confirmation .

Q. What safety protocols are critical when handling this compound in the lab?

  • Preventive measures : Use inert gas (N₂/Ar) during synthesis to avoid oxidation, wear PPE (gloves, goggles), and ensure ventilation to prevent inhalation of dust or vapors.
  • Storage : Store in airtight containers at 2–8°C in a dry, dark environment to prevent hydrolysis of the methoxy group .

Q. How is solubility and stability assessed for this compound in aqueous buffers?

  • Methodology :

  • Solubility : Test in phosphate-buffered saline (PBS) at pH 7.4 using UV-Vis spectroscopy or gravimetric analysis.
  • Stability : Monitor degradation via HPLC over 24–72 hours under physiological conditions (37°C). Adjust buffer composition (e.g., add antioxidants) if instability is observed .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across structural analogs?

  • Approach :

Structure-Activity Relationship (SAR) studies : Compare substituent effects (e.g., methoxy vs. fluorine) on receptor binding using radioligand assays.

Data normalization : Account for batch-to-batch purity variations (e.g., HPLC vs. NMR purity discrepancies) by standardizing synthesis protocols .

  • Example : Analogous compounds like 2-(2,5-dimethoxyphenyl)ethan-1-amine show β-arrestin-biased agonism at 5-HT2A receptors, which may explain divergent signaling outcomes .

Q. What strategies optimize reaction yields during large-scale synthesis?

  • Optimization steps :

  • Catalyst screening : Test Pd/C or Raney Ni for reductive amination efficiency.
  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance intermediate solubility.
  • Process analytics : Implement in-line FTIR or PAT (Process Analytical Technology) to monitor reaction progress in real-time .

Q. How is receptor binding affinity quantified, and what statistical models validate results?

  • Techniques :

  • Radioligand binding assays : Use [³H]-labeled ligands to measure IC₅₀ values.
  • β-Arrestin recruitment assays : Employ BRET (Bioluminescence Resonance Energy Transfer) to assess functional selectivity.
    • Validation : Apply nonlinear regression (e.g., GraphPad Prism) for curve fitting and ANOVA for inter-group comparisons .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-Methoxycyclobutyl)ethan-1-amine hydrochloride
Reactant of Route 2
2-(1-Methoxycyclobutyl)ethan-1-amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.